3-benzyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrrolo[3,2-d]pyrimidin-4-one core would likely contribute to the rigidity of the molecule, while the various substituents could influence its overall shape and properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the thioether group ((4-chlorobenzyl)thio) might be susceptible to oxidation, and the pyrimidinone ring could potentially participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of the pyrimidinone ring might make the compound somewhat polar, which could influence its solubility and reactivity .Scientific Research Applications
Synthesis and Biological Evaluation
Research into compounds with a similar structural framework to "3-benzyl-2-((4-chlorobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one" has demonstrated significant efforts in the synthesis of novel derivatives and evaluation of their biological activities. For instance, Al-Haiza, Mostafa, and El-kady (2003) detailed the synthesis of various pyrimidine derivatives, showcasing the potential for antimicrobial applications Al-Haiza, M. A., Mostafa, M. S., & El-kady, M. (2003). Similarly, other studies have focused on creating new compounds to explore their antimicrobial and anti-inflammatory potentials, indicating a broad interest in leveraging such chemical frameworks for therapeutic purposes.
Structural and Electronic Properties Analysis
The exploration of thiopyrimidine derivatives, including studies on their structural parameters, electronic, linear, and nonlinear optical properties, demonstrates the potential of such compounds in nonlinear optics (NLO) and medicinal applications. For example, Hussain et al. (2020) conducted a comprehensive analysis using DFT/TDDFT to study phenyl pyrimidine derivatives, highlighting their significant NLO character and recommending them for optoelectronic applications Hussain, A. et al. (2020).
Antitumor and Antifolate Research
The compound's structural similarity to pyrrolo[2,3-d]pyrimidines has directed research towards its antitumor and antifolate applications. Gangjee et al. (2005) designed and synthesized derivatives acting as dual inhibitors of dihydrofolate reductase and thymidylate synthase, showcasing the scaffold's utility in antitumor agent development Gangjee, A. et al. (2005). This indicates a strong potential for compounds within this chemical framework to contribute to cancer therapy research.
Antimicrobial and Anti-inflammatory Properties
Several studies have synthesized and evaluated derivatives for their antimicrobial and anti-inflammatory properties, revealing promising biological activities. For example, research by Selvam et al. (2012) on thiazolopyrimidine derivatives demonstrated significant antinociceptive and anti-inflammatory activities, suggesting potential therapeutic applications Selvam, T. et al. (2012).
Future Directions
properties
IUPAC Name |
3-benzyl-2-[(4-chlorophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3OS/c27-21-13-11-19(12-14-21)17-32-26-29-23-22(20-9-5-2-6-10-20)15-28-24(23)25(31)30(26)16-18-7-3-1-4-8-18/h1-15,28H,16-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESXOVJNBYCRNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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